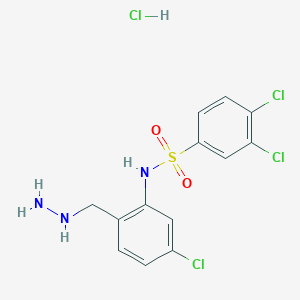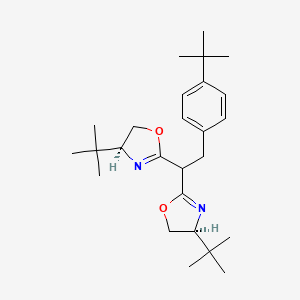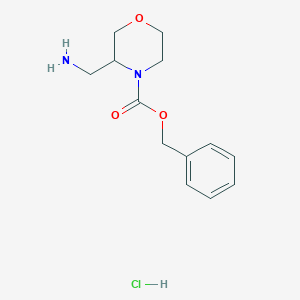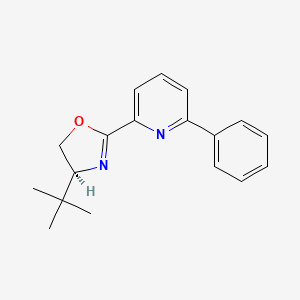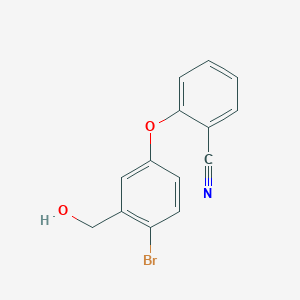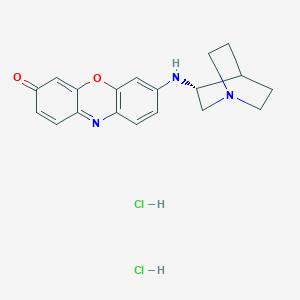
(R)-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinuclidine moiety linked to a phenoxazinone core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride typically involves multiple steps, starting with the preparation of the quinuclidine derivative. One common method includes the hydrogenation of quinuclidinone to obtain quinuclidin-3-ylamine, which is then coupled with a phenoxazinone precursor under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the phenoxazinone core or the quinuclidine moiety.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenoxazinone compounds .
Scientific Research Applications
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with muscarinic receptors, potentially modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate: Another compound with a quinuclidine moiety, known for its antimuscarinic properties.
N,N-Disubstituted (3R)-Quinuclidinyl Carbamates: Potent muscarinic antagonists with long duration of action.
Uniqueness
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one dihydrochloride stands out due to its unique combination of a quinuclidine moiety and a phenoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]amino]phenoxazin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2.2ClH/c23-14-2-4-16-19(10-14)24-18-9-13(1-3-15(18)21-16)20-17-11-22-7-5-12(17)6-8-22;;/h1-4,9-10,12,17,20H,5-8,11H2;2*1H/t17-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUYQDJEMFLMRD-RMRYJAPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8137445.png)
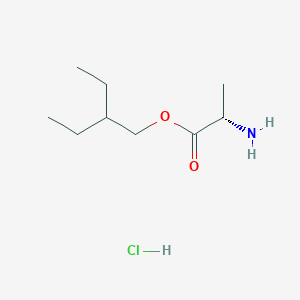
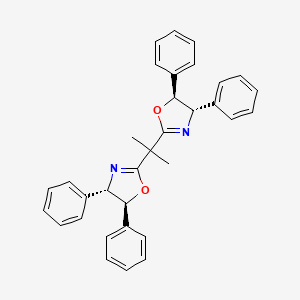
![4,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8137451.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B8137472.png)
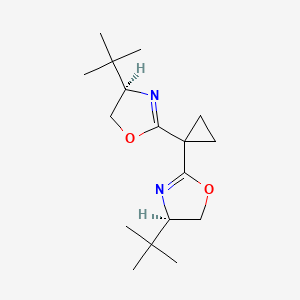
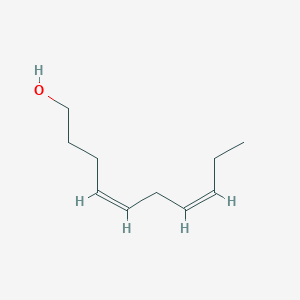
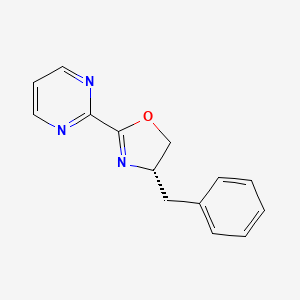
![8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B8137520.png)
